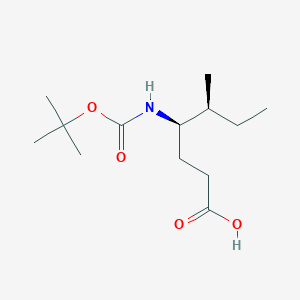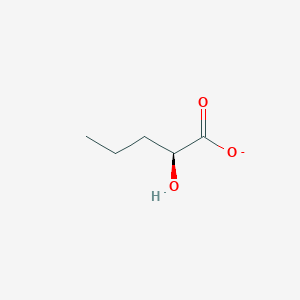
(2S)-2-hydroxypentanoate
Vue d'ensemble
Description
(2S)-2-hydroxypentanoate, also known as L-2-hydroxyvalerate, is a chiral compound that belongs to the family of hydroxy acids. It has a molecular formula of C5H10O3 and a molecular weight of 118.13 g/mol. The compound is synthesized through various methods, and its applications are widely studied in scientific research.
Applications De Recherche Scientifique
Biorefinery Applications
(2S)-2-hydroxypentanoate, as a component of alkyl γ-hydroxypentanoates, shows promise in biorefinery applications. A study by Geboers et al. (2014) explored the valorization of alkyl levulinates to alkyl γ-hydroxypentanoates, demonstrating high yields in a flexible and controlled process. This research is pivotal in advancing the conversion technologies in lignocellulosic biorefineries.
Enzymatic Resolution in Biocatalysis
The kinetic resolution of 2-hydroxybutanoate racemic mixtures, closely related to (2S)-2-hydroxypentanoate, has been studied for producing optically active D-2-hydroxybutanoate, a significant intermediate for medicines and biodegradable poly(2-hydroxybutanoate). Gao et al. (2011) in their research documented here, successfully employed NAD-independent L-lactate dehydrogenase to produce D-2-hydroxybutanoate at high concentration and purity, showcasing the potential of enzymatic methods in biocatalysis.
Catalysis and Aldol Condensations
(2S)-2-hydroxypentanoate derivatives, such as 2-hydroxy ethylammonium pentanoate, have been investigated for their catalytic activity in aldol condensations. The study by Iglesias et al. (2010) revealed that these compounds can achieve high conversions and selectivities in these processes. The ability to tailor the structural properties of these ionic liquids offers potential in various catalytic applications.
Olfactory and Sensory Impact in Wine
The role of ethyl 2-hydroxy-4-methylpentanoate enantiomers, closely related to (2S)-2-hydroxypentanoate, in contributing to the fruity aroma of wines has been studied. Research by Lytra et al. (2015) demonstrated the distinct contributions of these enantiomers to the sensory profile of wines, indicating a synergistic effect on fruity aroma perception.
Propriétés
IUPAC Name |
(2S)-2-hydroxypentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-2-3-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/p-1/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHWHSJDIILJAT-BYPYZUCNSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9O3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60954797 | |
| Record name | 2-Hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
331717-42-1 | |
| Record name | 2-Hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-phenoxy-N-[4-[2-[(2-phenoxybenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B3260448.png)

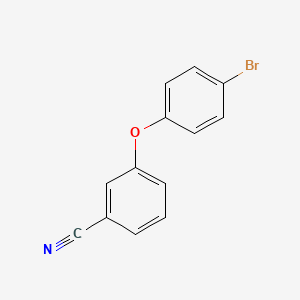
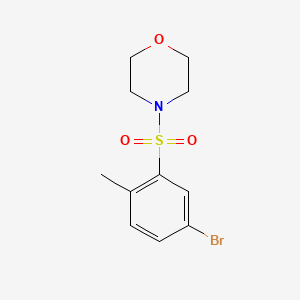
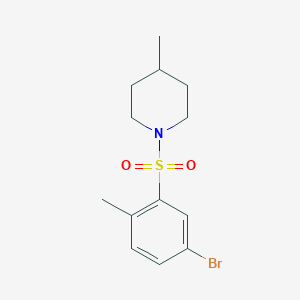
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone](/img/structure/B3260471.png)
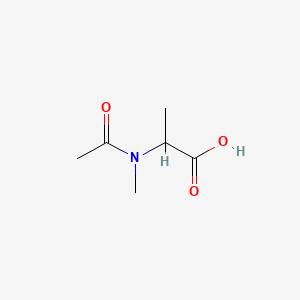




![4-[(4-Nitrophenyl)sulfanyl]benzoic acid](/img/structure/B3260539.png)

